

Unveiling the Structure of Dimeric Gold Tribromide (Au_2Br_6): A Technical Guide

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Compound of Interest

Compound Name: Gold tribromide

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This technical guide provides an in-depth analysis of the crystal structure of dimeric **gold tribromide** (Au_2Br_6), a compound of interest in catalysis and materials science. Leveraging key crystallographic data, this document outlines the precise geometric arrangement of the molecule, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of its dimeric nature.

Core Crystallographic Data

The crystal structure of gold(III) bromide was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, belonging to the $P2_1/c$ space group.^[1] Key crystallographic and structural parameters are summarized in the tables below.

Table 1: Crystallographic Data for Au_2Br_6

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	6.831 Å
b	20.41 Å
c	8.105 Å
β	119.74°
Molecules per unit cell (Z)	4

Data sourced from Lörcher & Strähle, 1975.[1]

Table 2: Selected Interatomic Distances and Bond Angles for Au₂Br₆

Bond/Angle	Type	Distance (Å) / Angle (°)
Au-Br	Terminal	2.42 - 2.44 (approx.)
Au-Br	Bridging	2.49 - 2.51 (approx.)
Br-Au-Br	(Terminal-Terminal)	~90°
Br-Au-Br	(Bridging-Bridging)	~90°
Au-Br-Au	(Bridging)	~90°

Approximate values are based on the typical range for gold(III) halides and the square planar geometry.[1]

The structure of Au₂Br₆ is a planar dimer where two gold atoms are connected by two bridging bromine atoms. Each gold atom is in a square planar coordination environment, bonded to two terminal and two bridging bromine atoms.[1]

Visualization of the Au₂Br₆ Dimer

The following diagram illustrates the molecular structure of dimeric **gold tribromide**, highlighting the bridging and terminal bromine atoms and the coordination around the gold centers.

Dimeric structure of **Gold Tribromide** (Au_2Br_6).

Experimental Protocols

Synthesis of Gold(III) Bromide (Au_2Br_6)

The synthesis of gold(III) bromide is typically achieved through the direct reaction of metallic gold with liquid bromine.^[2] Due to the hazardous nature of bromine, this procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Fine gold powder or foil
- Liquid bromine (excess)
- Sealed reaction vessel (e.g., thick-walled glass ampoule)
- Heating mantle or oil bath

Procedure:

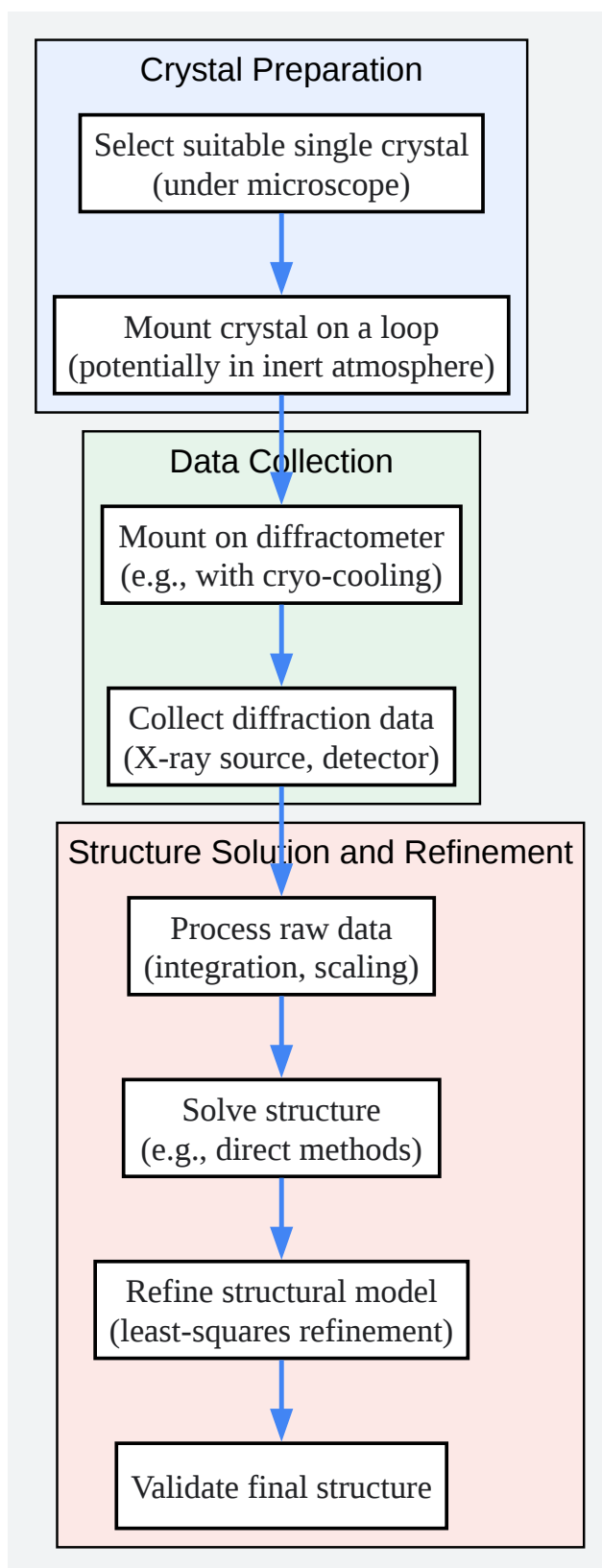
- Place a known quantity of finely divided gold into the reaction vessel.
- Carefully add an excess of liquid bromine to the vessel. The use of excess bromine helps to drive the reaction to completion.
- Seal the reaction vessel securely. If using a glass ampoule, this should be done by a trained glassblower.
- Heat the sealed vessel to approximately 140 °C. This temperature is optimal for the reaction to proceed without causing thermal decomposition of the product, which begins around 160°C.^[1]

- Maintain the reaction temperature for an extended period, often up to 48 hours, to ensure complete conversion of the gold.^[1]
- After the reaction is complete, cool the vessel to room temperature.
- The unreacted bromine can be removed by careful distillation or by placing the opened vessel (in a fume hood) over a desiccant such as sodium hydroxide to absorb the bromine vapors.^[3]
- The resulting product is dark red to black crystalline gold(III) bromide.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of Au_2Br_6 requires single-crystal X-ray diffraction. As **gold tribromide** can be sensitive to moisture, handling of the crystals may require an inert atmosphere.

Experimental Workflow:



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Workflow for Single-Crystal X-ray Diffraction.

Detailed Methodology:

- **Crystal Selection and Mounting:** A suitable single crystal of Au_2Br_6 is selected under a microscope. To prevent decomposition from atmospheric moisture, the crystal can be coated in a perfluorinated oil and mounted on a cryo-loop. This process is ideally performed in a glovebox or under an inert atmosphere.
- **Data Collection:** The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A stream of cold, dry nitrogen (typically around 100-150 K) is used to cool the crystal, which minimizes thermal vibrations and protects it from the atmosphere. X-rays (commonly Mo $\text{K}\alpha$ or Cu $\text{K}\alpha$ radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data on a detector (e.g., a CCD or CMOS detector).
- **Data Processing:** The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz-polarization effects and absorption.
- **Structure Solution and Refinement:** The crystal system and space group are determined from the diffraction pattern. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
- **Validation:** The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the fit to the experimental data. The final structural data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

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